Fmoc-Dab(Fmoc)-OH

Description

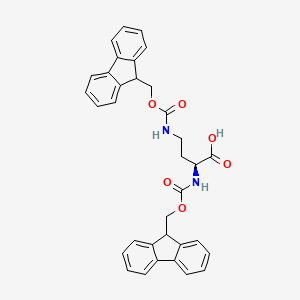

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZDIZDLDRWFAC-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673967 | |

| Record name | (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201473-83-8 | |

| Record name | (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating Peptide Synthesis: A Technical Guide to Orthogonally Protected Diaminobutyric Acid

For Immediate Release

For researchers, scientists, and professionals in drug development, the precise construction of peptides is paramount. This in-depth technical guide focuses on Nα-Fmoc-Nγ-protected-L-2,4-diaminobutyric acid (Fmoc-Dab-OH), a critical building block in solid-phase peptide synthesis (SPPS). While the specific derivative Fmoc-Dab(Fmoc)-OH is not a conventional reagent due to the lack of orthogonal protection, this guide will explore the widely used and functionally analogous compound, Fmoc-Dab(Boc)-OH , and other relevant derivatives.

The Principle of Orthogonal Protection in Peptide Synthesis

In SPPS, the selective removal of protecting groups is essential for the stepwise elongation of the peptide chain. The α-amino group of the incoming amino acid is temporarily protected, typically with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl). The functional groups on the amino acid side chains are also protected to prevent unwanted side reactions. These side-chain protecting groups must be stable to the conditions used for α-Fmoc removal but cleavable under different, specific conditions. This strategy is known as orthogonal protection.

A di-Fmoc derivative, such as the requested this compound, would have both the α-amino and the γ-amino groups protected by the same group. Consequently, both protecting groups would be removed simultaneously under basic conditions, preventing the selective deprotection required for controlled peptide synthesis. For this reason, Fmoc-Dab-OH derivatives with acid-labile side-chain protecting groups, such as Boc (tert-butyloxycarbonyl), are the standard in the field.

Core Compound Profile: Fmoc-Dab(Boc)-OH

Fmoc-Dab(Boc)-OH, with the IUPAC name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid, is a cornerstone for introducing a diaminobutyric acid residue into a peptide sequence. The Fmoc group on the α-amino position is readily cleaved by a base like piperidine, while the Boc group on the γ-amino side chain is stable to these conditions and is typically removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[1][2]

Chemical Structure of Fmoc-Dab(Boc)-OH

Caption: Chemical structure of Fmoc-Dab(Boc)-OH.

Quantitative Data of Fmoc-Dab(Side-Chain Protected)-OH Derivatives

The selection of a side-chain protecting group can influence the properties and applications of the Fmoc-Dab-OH building block. Below is a comparison of commonly used derivatives.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features & Applications |

| Fmoc-Dab(Boc)-OH | C24H28N2O6 | 440.49 | 125238-99-5 | Standard derivative for SPPS; Boc group removed with TFA.[2][3][4][5][6] |

| Fmoc-Dab(Mtt)-OH | C39H36N2O4 | 596.71 | 851392-68-2 | Mtt group is highly acid-labile and can be removed with dilute TFA, allowing for on-resin side-chain modification. Prone to lactamization.[7] |

| Fmoc-Dab(ivDde)-OH | C32H38N2O6 | 546.65 | 607366-21-2 | The ivDde group is stable to piperidine but can be removed with hydrazine, providing another level of orthogonality. |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Dab(Boc)-OH

This protocol outlines the standard steps for incorporating Fmoc-Dab(Boc)-OH into a peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

-

The resin is swollen in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.

2. Fmoc Deprotection:

-

The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 5-20 minutes.

-

The resin is then washed thoroughly with DMF.

3. Amino Acid Coupling:

-

A solution of Fmoc-Dab(Boc)-OH (2-5 equivalents), a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is prepared.

-

This activation mixture is added to the deprotected resin and agitated for 1-2 hours.

-

The resin is washed with DMF.

4. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

5. Repeat Cycle:

-

Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the terminal Fmoc group is removed, the peptide is cleaved from the resin and the side-chain protecting groups (including the Boc group on Dab) are removed simultaneously.

-

This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

The crude peptide is precipitated from cold diethyl ether, collected by centrifugation, and lyophilized.

Experimental Workflow: Incorporation of Fmoc-Dab(Boc)-OH in SPPS

Caption: General workflow for SPPS incorporating Fmoc-Dab(Boc)-OH.

Applications in Drug Development

The incorporation of diaminobutyric acid into peptides can impart unique structural and functional properties. The additional amino group in the side chain can be used for:

-

Introducing branching: The γ-amino group can serve as an attachment point for other molecules or peptide chains.

-

Modifying charge and polarity: The primary amine can be protonated at physiological pH, increasing the overall positive charge and potentially enhancing cell permeability or target binding.

-

Cyclization: The side-chain amine can be used to form lactam bridges with a carboxylic acid group elsewhere in the peptide, leading to cyclic peptides with constrained conformations and improved stability.

These modifications are valuable in the design of novel therapeutics, including enzyme inhibitors, antimicrobial peptides, and receptor agonists/antagonists.

Conclusion

While the concept of a di-Fmoc protected diaminobutyric acid is not practical for standard peptide synthesis due to the principles of orthogonal protection, derivatives like Fmoc-Dab(Boc)-OH are indispensable tools for peptide chemists. A thorough understanding of their properties, coupled with optimized synthesis protocols, enables the creation of complex and functionally diverse peptides for a wide range of research and drug development applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 [sigmaaldrich.com]

- 4. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Fmoc-Dab-OH Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) derivatives, essential building blocks in solid-phase peptide synthesis (SPPS) for the development of novel peptides and therapeutics. This document details the physicochemical properties, synthesis, and applications of these reagents, with a focus on the commonly utilized orthogonally protected forms.

Introduction to Fmoc-Dab-OH Derivatives

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that contains a side chain with a primary amine, providing a site for post-synthesis modification, cyclization, or branching of peptides. To selectively incorporate Dab into a peptide sequence using Fmoc-based SPPS, both the α-amino group and the γ-amino group of the side chain must be protected. The choice of the side-chain protecting group is critical as it must be stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and be selectively removable under different conditions, a concept known as orthogonal protection.

While the requested Fmoc-Dab(Fmoc)-OH is not a commonly available or utilized derivative, this guide will cover the more prevalent and commercially available derivatives, such as Fmoc-Dab(Boc)-OH . A theoretical molecular weight for the di-Fmoc derivative is provided for completeness.

Physicochemical Properties

The selection of an appropriate Fmoc-Dab-OH derivative is guided by its specific properties, which are summarized below.

| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Nα-Fmoc-Nγ-Fmoc-L-2,4-diaminobutyric acid | This compound | N/A | C34H30N2O6 | 562.61 (Theoretical) | N/A |

| Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid | Fmoc-Dab(Boc)-OH | 125238-99-5 | C24H28N2O6 | 440.49[1][2] | White powder[3] |

| Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid | Boc-Dab(Fmoc)-OH | 117106-21-5 | C24H28N2O6 | 440.49[4] | Not specified |

| Nα-Fmoc-Nγ-methyltrityl-L-diaminobutanoic acid | Fmoc-Dab(Mtt)-OH | 851392-68-2 | C39H36N2O4 | 596.71 | Powder |

| Nα-Fmoc-L-2,4-diaminobutyric acid | Fmoc-Dab-OH | 161420-87-7 | C19H20N2O4 | 340.37[5] | Not specified |

The Principle of Orthogonal Protection in SPPS

The utility of derivatives like Fmoc-Dab(Boc)-OH lies in the orthogonal nature of their protecting groups. In Fmoc-based SPPS, the Fmoc group is removed at each cycle with a mild base, while the acid-labile Boc group on the Dab side chain remains intact. This allows for the elongation of the peptide chain without unintended reactions at the side chain. The Boc group can then be removed during the final cleavage from the resin with a strong acid, such as trifluoroacetic acid (TFA).

Caption: Orthogonal protection scheme in Fmoc-SPPS using Fmoc-Dab(Boc)-OH.

Experimental Protocols

A two-step synthetic method for the large-scale production of Fmoc-Dab(Boc)-OH has been reported[6].

Step 1: Synthesis of Fmoc-Dab-OH from Fmoc-Gln-OH

-

A suspension of Fmoc-Gln-OH is prepared in a mixed solvent of acetonitrile, ethyl acetate, and water.

-

Di-tert-butyl dicarbonate (DiPa) is added to the suspension to initiate the reaction.

-

The reaction mixture is treated to yield Fmoc-Dab-OH.

Step 2: Synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Dab-OH

-

Fmoc-Dab-OH is dissolved in a mixture of acetone and water.

-

Di-tert-butyl dicarbonate ((Boc)2O) is added.

-

The pH of the solution is adjusted to 7.5-8 using NaOH.

-

Following the reaction, the mixture is treated to obtain the final product, Fmoc-Dab(Boc)-OH.

This method avoids the use of palladium on activated carbon, which is a benefit for environmental protection and cost-effectiveness for large-scale production[6].

Caption: Synthetic workflow for Fmoc-Dab(Boc)-OH.

The Mtt (4-methyltrityl) group offers an alternative orthogonal protection strategy, as it can be selectively removed with dilute TFA (e.g., 1% in DCM), leaving other acid-labile groups like Boc intact. However, researchers should be aware that Fmoc-Dab(Mtt)-OH has been reported to exhibit abnormally poor coupling efficiency during SPPS[7]. This may necessitate the use of more potent coupling reagents or longer reaction times to achieve complete incorporation[8].

General Coupling Protocol:

-

Swell the resin in DMF for at least 15 minutes.

-

Prepare a coupling mixture of Fmoc-Dab(Mtt)-OH, a coupling reagent (e.g., PyBOP), and a base (e.g., DIPEA) in DMF.

-

Pre-incubate the coupling mixture for a defined period.

-

Add the mixture to the resin-bound peptide and shake for 2 hours.

-

Wash the resin thoroughly with DMF.

-

Proceed with Fmoc deprotection.

Applications in Drug Development and Research

Fmoc-Dab-OH derivatives are instrumental in the synthesis of peptides with enhanced biological activity and stability. The side-chain amine can be used for:

-

Peptide Cyclization: Forming lactam bridges to create constrained cyclic peptides with improved receptor binding and resistance to enzymatic degradation.

-

Branched Peptides: Synthesizing peptides with multiple chains attached to a core scaffold.

-

Conjugation: Attaching labels, such as fluorescent dyes or biotin, or conjugating peptides to carrier molecules.

These applications are crucial in the development of peptide-based drugs and research tools for studying biological pathways[3].

Conclusion

The selection of an appropriate side-chain protecting group for Dab is a critical consideration in peptide synthesis. While the di-Fmoc derivative is not common, Fmoc-Dab(Boc)-OH and other orthogonally protected variants are widely used and enable the synthesis of complex and modified peptides. Understanding their properties and the nuances of their application, such as the potential for poor coupling efficiency with certain derivatives, is essential for successful peptide synthesis campaigns in research and drug development.

References

- 1. 125238-99-5|Fmoc-Dab(Boc)-OH|BLD Pharm [bldpharm.com]

- 2. Diaminobutyric Acid (Dab), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-Dab(Fmoc)-OH = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

A Technical Guide to Fmoc-Dab(Boc)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(tert-butyloxycarbonyl)-L-2,4-diaminobutyric acid, commonly known as Fmoc-Dab(Boc)-OH. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and explores the biological significance of peptides incorporating this versatile amino acid derivative.

Core Compound Data

Fmoc-Dab(Boc)-OH is a crucial building block in peptide chemistry, offering an orthogonal protection strategy that allows for selective deprotection and modification of the α-amino and γ-amino groups. This feature is particularly valuable in the synthesis of complex peptides, including branched and cyclic structures.

Table 1: Physicochemical Properties of Fmoc-Dab(Boc)-OH

| Property | Value | Reference |

| CAS Number | 125238-99-5 | |

| Molecular Formula | C₂₄H₂₈N₂O₆ | |

| Molecular Weight | 440.49 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥97.0% | |

| Optical Activity | [α]20/D -14.5±1°, c = 1% in methanol | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of Fmoc-Dab(Boc)-OH

A common synthetic route to Fmoc-Dab(Boc)-OH involves the protection of the γ-amino group of Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) with a tert-butoxycarbonyl (Boc) group.

Protocol:

-

Suspend Fmoc-L-2,4-diaminobutyric acid in a 1:1 (v/v) mixture of acetone and water at 0-10°C.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents).

-

Adjust the pH of the reaction mixture to 7.5-8.0 using a 0.5 N NaOH solution.

-

Allow the reaction to proceed for 4 hours at the same temperature.

-

Following the reaction, the product, Fmoc-Dab(Boc)-OH, is isolated through standard work-up procedures, which typically involve acidification to precipitate the product, followed by filtration, washing, and drying.

Incorporation of Fmoc-Dab(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of Fmoc-Dab(Boc)-OH into a peptide chain using a manual Fmoc-SPPS strategy on a rink amide resin.

Materials:

-

Rink amide resin

-

Fmoc-Dab(Boc)-OH

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM, Isopropanol)

Workflow:

-

Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for an initial 5 minutes.

-

Drain the solution and repeat the treatment with fresh deprotection solution for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

-

-

Coupling of Fmoc-Dab(Boc)-OH:

-

In a separate vial, pre-activate Fmoc-Dab(Boc)-OH (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, 2.9-4.5 equivalents) and a hindered base like DIPEA (6-10 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Selective Deprotection of the Boc Group from the Dab Side Chain

The orthogonal nature of the Boc protecting group allows for its selective removal on-resin, enabling side-chain modification.

Protocol:

-

After assembling the peptide chain, wash the resin-bound peptide with DCM.

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.

-

Filter the resin and wash thoroughly with DCM to remove the TFA.

-

Neutralize the resin with a solution of 5-10% DIPEA in DCM.

-

Wash the resin with DCM and DMF. The deprotected γ-amino group of the Dab residue is now available for further modification.

Applications and Signaling Pathways

The incorporation of 2,4-diaminobutyric acid (Dab) into peptides can confer unique biological activities. Fmoc-Dab(Boc)-OH is a key reagent in the synthesis of such peptides, notably antimicrobial peptides and somatostatin analogs.

Antimicrobial Peptides (AMPs)

Many AMPs are cationic and amphipathic, and the introduction of Dab residues contributes to their positive charge, which is crucial for their interaction with negatively charged bacterial membranes. The mechanism of action of these peptides often involves membrane disruption.

Caption: Mechanisms of action of Dab-containing antimicrobial peptides at the bacterial membrane.

Somatostatin Analogs

Somatostatin is a regulatory peptide that inhibits the secretion of various hormones by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. Analogs of somatostatin, some of which incorporate Dab, are used therapeutically, for example, in the treatment of neuroendocrine tumors. The binding of a somatostatin analog to its receptor triggers a signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.

Caption: Simplified signaling pathway of somatostatin analogs upon binding to their receptors.

Comparative Data

The choice of protecting group for the side chain of Dab is critical for the efficiency of peptide synthesis. While the Boc group is widely used due to its acid lability, which provides orthogonality to the base-labile Fmoc group, other protecting groups are also available.

Table 2: Comparison of Different Side-Chain Protecting Groups for Fmoc-Dab-OH in SPPS

| Protecting Group | Cleavage Condition | Advantages | Disadvantages |

| Boc | Acidic (e.g., TFA) | High orthogonality with Fmoc, well-established chemistry. | Can lead to side-chain acylation if not sufficiently protected. |

| Mtt | Mildly acidic (e.g., 1% TFA in DCM) | Allows for very mild and selective deprotection on-resin. | Can undergo lactamization, leading to poor coupling efficiency. |

| ivDde | Hydrazine-based | Orthogonal to both Fmoc and Boc/tBu strategies. | Hydrazine can be problematic for certain sequences. |

| Alloc | Pd(0) catalyzed | Orthogonal to both acid- and base-labile groups. | Requires a metal catalyst which must be thoroughly removed. |

The selection of the appropriate protected Fmoc-Dab-OH derivative depends on the specific requirements of the peptide synthesis, such as the need for on-resin side-chain modification and the overall synthetic strategy. For many standard applications, Fmoc-Dab(Boc)-OH offers a reliable and efficient option.

A Comprehensive Technical Guide to Fmoc-Dab(Fmoc)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the properties, applications, and experimental protocols related to Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(9-Fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid (Fmoc-Dab(Fmoc)-OH). This unique amino acid derivative, with its dual Fmoc protection, offers a specialized tool for the construction of complex peptide architectures, including branched and cyclic peptides, which are of significant interest in drug discovery and development.

Core Properties of this compound and Related Derivatives

This compound is a derivative of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid. The defining feature of this reagent is the presence of two base-labile Fmoc protecting groups, one on the α-amino group and another on the γ-amino group of the side chain. This dual protection allows for a unique orthogonal deprotection strategy within the framework of standard Fmoc-based solid-phase peptide synthesis (SPPS).

Quantitative data for this compound and its commonly used counterpart, Fmoc-Dab(Boc)-OH, are summarized below for comparative analysis.

| Property | Fmoc-D-Dab(Fmoc)-OH | Fmoc-L-Dab(Boc)-OH |

| CAS Number | 114360-56-4 | 125238-99-5 |

| Molecular Formula | C34H30N2O6 | C24H28N2O6 |

| Molecular Weight | 562.6 g/mol (approx.) | 440.49 g/mol |

| Appearance | White to off-white powder (predicted) | White to off-white powder |

| Melting Point | Not readily available | 111-113 °C |

| Solubility | Soluble in DMF, DMSO (predicted) | Soluble in DMF, DCM; limited in water |

| Purity (Typical) | ≥95% (HPLC) | ≥97.0% (HPLC) |

| Optical Rotation | Not readily available | [α]20/546 −14.5±1°, c = 1% in methanol |

| Storage Temperature | 2-8°C | 2-8°C |

The Power of Orthogonal Deprotection

The primary application of this compound lies in its utility for creating branched or cyclic peptides. The key is the differential lability of the two Fmoc groups under specific conditions, although they are chemically identical. The Nα-Fmoc group is typically removed during standard peptide chain elongation using a solution of piperidine in DMF. The Nγ-Fmoc group on the Dab side chain is also susceptible to piperidine. However, selective deprotection of the Nγ-Fmoc group can be achieved while the peptide is still attached to the resin, enabling side-chain modification or cyclization. This is often accomplished through careful control of reaction conditions or by leveraging the different steric environments of the two Fmoc groups.

For true orthogonality, alternative protecting groups are often employed for the side chain, such as the acid-labile Boc group in Fmoc-Dab(Boc)-OH or the palladium-labile Alloc group. However, the use of two Fmoc groups presents a unique synthetic strategy.

Orthogonal deprotection strategy of this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and desired modifications.

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the basic steps for incorporating an amino acid during SPPS.

General workflow for solid-phase peptide synthesis.

Methodology:

-

Resin Swelling: The peptide-resin is swollen in N,N-dimethylformamide (DMF) for 30-60 minutes to ensure optimal reaction kinetics.

-

Nα-Fmoc Deprotection: The N-terminal Fmoc group is removed by treatment with a 20% solution of piperidine in DMF. This is typically a two-step process (e.g., 3 minutes followed by 10 minutes) to ensure complete deprotection.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (including this compound) is pre-activated with a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

-

Washing: The resin is washed again with DMF and DCM to remove excess reagents.

-

Final Cleavage: After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).

Protocol for On-Resin Side-Chain Deprotection and Cyclization

This protocol describes the synthesis of a head-to-side-chain cyclic peptide using this compound.

Methodology:

-

Linear Peptide Synthesis: The linear peptide is synthesized on a suitable resin (e.g., Rink amide resin for a C-terminal amide) following the standard SPPS protocol described above, incorporating this compound at the desired position.

-

N-terminal Fmoc Deprotection: The N-terminal Fmoc group of the final amino acid is removed using 20% piperidine in DMF.

-

Selective Nγ-Fmoc Deprotection of Dab: This is a critical step requiring careful optimization. A common approach is to use a milder basic condition that favors the deprotection of the more accessible Nγ-Fmoc group over the Nα-Fmoc group of the same residue (if it were not the N-terminal residue). Alternatively, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can be employed. The reaction progress should be carefully monitored.

-

On-Resin Cyclization: The deprotected N-terminus is then coupled to the deprotected Dab side chain. This intramolecular reaction is typically promoted by standard coupling reagents (e.g., PyBOP, HATU) and a base (e.g., DIEA) in a dilute solution to favor cyclization over intermolecular reactions.

-

Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin and any remaining side-chain protecting groups are removed using a TFA-based cleavage cocktail.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for head-to-side-chain peptide cyclization.

Applications in Drug Discovery and Development

The ability to synthesize conformationally constrained peptides, such as branched and cyclic structures, is of paramount importance in modern drug discovery. Linear peptides often suffer from poor metabolic stability and low bioavailability. By introducing structural constraints through cyclization or branching, researchers can:

-

Enhance Receptor Binding Affinity and Selectivity: A more rigid conformation can lead to a better fit with the target receptor.

-

Improve Metabolic Stability: Cyclic peptides are generally more resistant to degradation by proteases.

-

Increase Membrane Permeability: In some cases, cyclization can improve the ability of a peptide to cross cell membranes.

This compound, by facilitating the synthesis of such complex peptides, serves as a valuable tool for medicinal chemists and drug development professionals in the design and discovery of novel peptide-based therapeutics.

Conclusion

This compound is a specialized amino acid derivative that enables advanced strategies in peptide synthesis. Its unique dual-Fmoc protection scheme allows for the creation of branched and cyclic peptides through carefully controlled, selective deprotection protocols. While its application requires a nuanced understanding of Fmoc chemistry, the ability to generate structurally complex and biologically active peptides makes it an invaluable asset for researchers at the forefront of peptide science and therapeutic development.

Navigating the Solubility Landscape of Fmoc-Dab(Fmoc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), influencing reaction kinetics, purity, and overall yield. This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-Nγ-Fmoc-L-diaminobutyric acid (Fmoc-Dab(Fmoc)-OH). Due to the limited availability of specific quantitative solubility data for this particular derivative, this document leverages data from structurally similar Fmoc-Dab derivatives and established methodologies for determining peptide solubility to offer a comprehensive resource. This guide includes a summary of qualitative solubility in common organic solvents, a detailed experimental protocol for solubility determination, and a logical workflow for assessing solubility, all designed to aid researchers in optimizing their synthetic strategies.

Introduction to this compound and its Significance

This compound is a derivative of L-2,4-diaminobutyric acid where both the alpha-amino and gamma-amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This double protection renders the side chain inert during standard Fmoc-based solid-phase peptide synthesis. The solubility of this and other protected amino acids is paramount for efficient peptide synthesis. Poor solubility can lead to incomplete coupling reactions, aggregation, and difficulties in purification, ultimately impacting the quality and yield of the final peptide. Understanding and optimizing the solubility of this compound in various solvents is therefore a crucial step in the successful synthesis of peptides containing this residue.

Solubility of Fmoc-Dab Derivatives: A Comparative Overview

| Compound Name | Solvent | Observed Solubility |

| Fmoc-Dab(ivDde)-OH | N,N-Dimethylformamide (DMF) | Clearly Soluble |

| Fmoc-Dab(Mtt)-OH | N,N-Dimethylformamide (DMF) | Clearly Soluble |

| Fmoc-Dab(Boc)-OH | Dimethyl sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble | |

| Water | Slightly Soluble |

This table summarizes qualitative solubility data for related Fmoc-Dab derivatives as found in publicly available information. It is intended to serve as a guide for solvent selection for this compound.

Based on this information, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as DMF and N-Methyl-2-pyrrolidone (NMP), which are excellent solvents for Fmoc-protected amino acids.[1] Solvents like Dichloromethane (DCM) may also be effective, particularly in mixtures.[2]

Experimental Protocol: Determination of Solubility

The following protocol provides a standardized method for determining the solubility of a protected amino acid like this compound. This method is adapted from general procedures for assessing peptide solubility.[3]

Objective: To determine the approximate solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents:

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Methanol

-

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Pipettors and tips

Procedure:

-

Sample Preparation: Accurately weigh 1 mg of this compound into a series of microcentrifuge tubes.

-

Solvent Addition: To each tube, add 100 µL of a different test solvent.

-

Dissolution Attempt: Vigorously vortex each tube for 2 minutes to facilitate dissolution.

-

Visual Inspection: Visually inspect each tube for the presence of undissolved solid material.

-

Incremental Addition (for soluble samples): If the compound completely dissolves, add another 1 mg of this compound to the same tube and repeat steps 3 and 4. Continue this process until a saturated solution is achieved (i.e., undissolved solid remains).

-

Quantification (for saturated solutions): a. For tubes containing undissolved solid, centrifuge at 10,000 x g for 5 minutes to pellet the excess solid. b. Carefully transfer the supernatant to a new, pre-weighed tube. c. Evaporate the solvent under vacuum. d. Weigh the tube containing the dried solute to determine the mass of the dissolved compound. e. Calculate the solubility in mg/mL.

-

Data Recording: Record the solubility for each solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to evaluating and optimizing the solubility of this compound for use in peptide synthesis.

Caption: A workflow for assessing and improving the solubility of this compound.

Factors Influencing Solubility

The solubility of Fmoc-protected amino acids like this compound is governed by several factors:

-

Amino Acid Side Chain: The two bulky, hydrophobic Fmoc groups on the Dab side chain significantly influence its solubility profile, favoring non-polar or polar aprotic solvents.

-

Solvent Polarity: As a general rule, protected amino acids and peptides are more soluble in polar aprotic solvents like DMF and DMSO.[4]

-

Temperature: In some cases, gentle heating can increase the solubility of a compound. However, this should be done with caution to avoid potential degradation.

-

Presence of Aggregates: Intermolecular hydrogen bonding can lead to aggregation and reduced solubility. The use of structure-disrupting solvents or additives can sometimes mitigate this.[3]

Conclusion

While direct quantitative solubility data for this compound remains elusive, a systematic approach based on the analysis of related compounds and established experimental protocols can provide researchers with the necessary tools to effectively manage its use in peptide synthesis. The information and methodologies presented in this guide are intended to empower scientists and drug development professionals to make informed decisions regarding solvent selection and to troubleshoot solubility challenges, ultimately contributing to the successful synthesis of complex peptides.

References

Synthesis of Fmoc-Dab(Fmoc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid, commonly referred to as Fmoc-Dab(Fmoc)-OH. This doubly protected amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a diaminobutyric acid residue with a protected side chain, enabling the synthesis of complex peptides and peptidomimetics. This guide details the synthetic pathway, experimental protocols, and relevant analytical data.

Synthetic Strategy

The synthesis of this compound is typically approached as a two-step process. The first step involves the preparation of the key intermediate, Nα-(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid (Fmoc-Dab-OH). The second step is the protection of the side-chain amino group with a second Fmoc group.

A common and efficient route to the intermediate Fmoc-Dab-OH starts from the readily available Fmoc-L-glutamine (Fmoc-Gln-OH) through a Hofmann rearrangement. The subsequent N-protection of the side-chain amine of Fmoc-Dab-OH with an Fmoc-reagent yields the final product.

Experimental Protocols

Synthesis of Fmoc-Dab-OH from Fmoc-Gln-OH

This protocol is adapted from methodologies described in the patent literature, which outlines a robust and scalable synthesis of the intermediate.[1]

Reaction Scheme:

Caption: Synthesis of Fmoc-Dab-OH via Hofmann Rearrangement.

Materials:

-

Fmoc-L-Gln-OH

-

Iodobenzene diacetate (DiPa)

-

Ethyl acetate

-

Acetonitrile

-

Water

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a suitable reaction vessel, prepare a suspension of Fmoc-L-Gln-OH (1.0 eq) in a 2:1:1 (v/v/v) mixture of ethyl acetate, acetonitrile, and water.

-

To this suspension, add iodobenzene diacetate (DiPa) (1.1 - 1.2 eq).

-

Stir the reaction mixture vigorously at room temperature (20-30 °C) for 48 to 72 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Fmoc-Dab-OH can be further purified by recrystallization or column chromatography if necessary.

Synthesis of this compound from Fmoc-Dab-OH

This section provides a representative protocol for the final N-protection step. The choice of the Fmoc-reagent (Fmoc-Cl or Fmoc-OSu) and the base can be critical to the success of the reaction, with Fmoc-OSu often being preferred to minimize the formation of dipeptide impurities.[2]

Reaction Scheme:

Caption: Final N-Fmoc protection step.

Materials:

-

Fmoc-Dab-OH

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate or Triethylamine (Et3N)

-

1,4-Dioxane

-

Water

-

Dichloromethane (DCM)

-

Hydrochloric acid (for work-up)

-

Brine (for work-up)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve Fmoc-Dab-OH (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

-

Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until dissolved.

-

In a separate flask, dissolve Fmoc-OSu (1.0-1.2 eq) in 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the Fmoc-Dab-OH solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

-

After completion, remove the dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M hydrochloric acid, which should result in the precipitation of the product.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the intermediate, Fmoc-Dab-OH, as reported in the literature.[1] Data for the final product is based on typical values for high-purity commercial products.

| Parameter | Fmoc-Dab-OH | This compound |

| Starting Material | Fmoc-Gln-OH | Fmoc-Dab-OH |

| Yield | 72-87% | Data not available |

| Purity (HPLC) | >98% | >98% |

| Molecular Formula | C₁₉H₂₀N₂O₄ | C₃₄H₃₀N₂O₆ |

| Molecular Weight | 340.38 g/mol | 562.62 g/mol |

| Melting Point | Not reported | 187-191 °C |

Analytical Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the two Fmoc protecting groups, as well as the protons of the diaminobutyric acid backbone.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

~12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

~7.2-7.9 ppm (m, 16H): Aromatic protons of the two Fmoc groups.

-

~4.1-4.4 ppm (m, 6H): Protons of the -CH₂-O- and -CH- of the Fmoc groups.

-

~3.8-4.0 ppm (m, 1H): α-proton of the Dab backbone.

-

~2.9-3.2 ppm (m, 2H): γ-protons of the Dab backbone.

-

~1.8-2.1 ppm (m, 2H): β-protons of the Dab backbone.

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the specific instrument used. The presence of two distinct sets of Fmoc proton signals may be observed depending on the rotational freedom and symmetry of the molecule.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product.

-

Expected [M+H]⁺: m/z 563.22

-

Expected [M+Na]⁺: m/z 585.20

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Overall workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, a key building block for advanced peptide synthesis. The described two-step synthetic route, starting from Fmoc-L-glutamine, offers a practical and efficient method for obtaining the target molecule. The provided experimental protocols and analytical data will be a valuable resource for researchers and professionals in the fields of chemistry and drug development. It is recommended to perform small-scale trial reactions to optimize the conditions for the final N-protection step in your specific laboratory setting.

References

Fmoc-Dab(Fmoc)-OH purity and analysis

An In-depth Technical Guide to the Purity and Analysis of Fmoc-Dab(Fmoc)-OH

This technical guide provides a comprehensive overview of the purity and analysis of Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid (this compound). This document is intended for researchers, scientists, and professionals in drug development who utilize this amino acid derivative in peptide synthesis and other applications.

Introduction

This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). Both the alpha-amino and gamma-amino groups are protected by the fluorenylmethoxycarbonyl (Fmoc) group. This dual protection strategy is crucial in solid-phase peptide synthesis (SPPS) for specific applications where selective deprotection of other functional groups is required. The purity of this reagent is paramount to ensure the desired peptide sequence and minimize side reactions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the diaminobutyric acid backbone with two bulky Fmoc protecting groups.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of Fmoc-Protected Diaminobutyric Acid Derivatives

| Property | Value | Reference |

| Molecular Formula | C34H30N2O6 | Inferred |

| Molecular Weight | 578.61 g/mol | Inferred |

| Appearance | White to off-white powder | [1][2] |

| Storage Temperature | 2-8°C | [3] |

Purity and Common Impurities

The purity of this compound is critical for successful peptide synthesis. Impurities can lead to the formation of deletion sequences, capped peptides, or other side products. High-purity material is typically characterized by a purity level of ≥97% as determined by High-Performance Liquid Chromatography (HPLC).

Table 2: Purity Specifications for Commercially Available Fmoc-Dab Derivatives

| Product Name | Purity (HPLC, area%) | Enantiomeric Purity | Reference |

| Fmoc-Dab(ivDde)-OH | ≥ 95.0% | ≥ 99.5% | [1] |

| Fmoc-Dab(Boc)-OH | ≥ 97.0% | ≥ 99.0% | [2] |

| Fmoc-Dab(Mtt)-OH | ≥ 95.0% | ≥ 99.0% | |

| Boc-Dab(Fmoc)-OH | ≥ 98.0% | Not specified |

Common impurities may include:

-

Diastereomers: The presence of the D-enantiomer can arise during synthesis.

-

Incomplete Protection/Deprotection Products: Residual starting materials or byproducts from incomplete reactions.

-

Related Impurities: Small molecules structurally similar to the main compound.

-

Residual Solvents: Solvents used during synthesis and purification.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of Fmoc-amino acids.[4] A reversed-phase column is typically used with a gradient of an aqueous buffer and an organic solvent.

Experimental Protocol: HPLC Analysis

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as acetonitrile or a mixture of the mobile phases.

Caption: HPLC workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing Fmoc-amino acids.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for assessing the purity and monitoring the progress of reactions. Different solvent systems can be used to separate the product from impurities.[1][2]

Synthesis and Purification

The synthesis of this compound typically involves the protection of both the α- and γ-amino groups of L-2,4-diaminobutyric acid with an Fmoc-protecting agent, such as Fmoc-OSu, under basic conditions. A detailed two-step synthesis for a related compound, Fmoc-Dab(Boc)-OH, is described in a patent, which involves the conversion of Fmoc-Gln-OH to Fmoc-Dab-OH followed by the introduction of the Boc group.[8]

Purification is commonly achieved through recrystallization, which is effective at removing most common byproducts.[4]

Experimental Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).

-

If insoluble impurities are present, perform a hot filtration.

-

Slowly add a less polar solvent (e.g., hexane or heptane) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the crystals by filtration and wash them with a small amount of the cold, less polar solvent.

-

Dry the purified crystals under vacuum.

Potential Degradation Pathway

The Fmoc protecting groups are labile to basic conditions. During peptide synthesis, they are typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[9] This deprotection reaction proceeds via a β-elimination mechanism.

Caption: Fmoc deprotection pathway.

Conclusion

The purity of this compound is a critical factor for its successful application in research and development, particularly in peptide synthesis. A combination of analytical techniques, with HPLC being the cornerstone, is essential for the comprehensive characterization and quality control of this important building block. This guide provides a framework for understanding and implementing the necessary analytical methodologies.

References

- 1. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

- 2. Fmoc-Dab(Boc)-OH Novabiochem 125238-99-5 [sigmaaldrich.com]

- 3. FMOC-D-DAB(FMOC)-OH manufacturers and suppliers in india [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. FMOC-D-DAB-OH(201484-12-0) 1H NMR spectrum [chemicalbook.com]

- 6. FMOC-D-DAB(FMOC)-OH(114360-56-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(201473-83-8) 1H NMR spectrum [chemicalbook.com]

- 8. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Strategic Application of Fmoc-Dab(Protecting Group)-OH in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nα-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) derivatives are pivotal building blocks in solid-phase peptide synthesis (SPPS), enabling the creation of complex and modified peptides for therapeutic and research applications. The utility of these reagents lies in the principle of orthogonal protection, where the α-amino group is temporarily protected by the base-labile Fmoc group, and the γ-amino group of the Dab side chain is protected by a group that can be removed under different, non-competing conditions. This strategy allows for site-specific modifications of the peptide backbone, the synthesis of branched peptides, and the introduction of functionalities that can enhance biological activity and stability. This technical guide provides an in-depth overview of the applications, experimental protocols, and comparative data for commonly used Fmoc-Dab-OH derivatives.

Introduction to Fmoc-Dab-OH Derivatives

Fmoc-Dab-OH is a derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid. Its unique structure, featuring a side chain with a primary amine, makes it a valuable tool for introducing branching or modifications within a peptide sequence.[1] The choice of the side-chain protecting group is critical and dictates the synthetic strategy. The most common derivatives utilize protecting groups such as tert-butoxycarbonyl (Boc), methyltrityl (Mtt), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde).

The core principle behind their use is orthogonal protection . In standard Fmoc-based SPPS, the Fmoc group is removed with a mild base (e.g., piperidine) to allow for the elongation of the peptide chain. The side-chain protecting group, however, must remain intact during this process and be selectively removable at a later stage to allow for modification of the Dab side chain.

Physicochemical and Technical Data

The selection of the appropriate Fmoc-Dab-OH derivative is guided by its specific chemical properties. Below is a summary of the key data for the most common derivatives.

| Property | Fmoc-Dab(Boc)-OH | Fmoc-Dab(Mtt)-OH | Fmoc-Dab(Dde)-OH | Fmoc-Dab(ivDde)-OH |

| Full Name | Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid | N-α-Fmoc-N-γ-4-methyltrityl-L-diaminobutanoic acid | N-α-Fmoc-N-γ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminobutyric acid | N-α-Fmoc-N-γ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-diaminobutanoic acid |

| CAS Number | 125238-99-5[2][3][4] | 851392-68-2[5] | Not readily available | 607366-21-2 |

| Molecular Formula | C₂₄H₂₈N₂O₆[1][2][3] | C₃₉H₃₆N₂O₄[5][6] | C₃₂H₃₆N₂O₆ | C₃₂H₃₈N₂O₆ |

| Molecular Weight | 440.49 g/mol [2][3] | 596.71 g/mol [5] | 544.63 g/mol | 546.65 g/mol |

| Purity (Typical) | ≥97.0% (HPLC)[2][7] | ≥95.0% (HPLC)[5] | Not specified | ≥95.0% (HPLC) |

| Appearance | White powder[1] | Powder[5] | Not specified | Powder |

| Storage Temperature | 2-8°C[2] | 15-25°C[5] | Not specified | 15-25°C |

| Side-Chain Deprotection | Strong acid (e.g., TFA) | Mild acid (e.g., 1% TFA in DCM)[5] | 2% hydrazine in DMF | 2% hydrazine in DMF |

Core Applications and Methodologies

The primary application of Fmoc-Dab-OH derivatives is in SPPS to create peptides with specific functionalities.

Synthesis of Branched and Cyclic Peptides

Fmoc-Dab(Protecting Group)-OH allows for the synthesis of peptides with branches at the Dab side chain. After the linear peptide has been assembled, the side-chain protecting group of the Dab residue can be selectively removed, and a second peptide chain can be synthesized on the newly deprotected amine. This is particularly useful in the development of vaccine candidates and drug delivery systems.[8]

Site-Specific Labeling and Conjugation

The selective deprotection of the Dab side chain allows for the site-specific attachment of molecules such as fluorophores, biotin, or polyethylene glycol (PEG). This is crucial for creating diagnostic tools and improving the pharmacokinetic properties of therapeutic peptides.[8]

Constrained Peptides

Incorporating Dab can lead to the formation of lactam bridges by cyclizing the side-chain amine with a C-terminal carboxyl group or the side chain of an acidic amino acid. These constrained peptides often exhibit increased stability and receptor affinity.[9][10]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines the general steps for incorporating an Fmoc-Dab-OH derivative into a peptide sequence using an automated peptide synthesizer.

-

Resin Swelling: The synthesis resin (e.g., Rink Amide resin) is swollen in a suitable solvent like dimethylformamide (DMF) for at least 15 minutes.[11]

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating it with 20% piperidine in DMF. This is typically a two-step process: a short treatment (e.g., 5 minutes) followed by a longer one (e.g., 15-20 minutes).[9]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.[9]

-

Amino Acid Coupling: The desired Fmoc-amino acid, including the Fmoc-Dab-OH derivative, is pre-activated with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF. This activated solution is then added to the resin, and the mixture is agitated for 1-2 hours.[9][11] The completion of the coupling can be monitored using a ninhydrin test.[9]

-

Washing: The resin is washed again with DMF to remove any unreacted reagents.[9]

-

Repeat Synthesis Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.[9]

-

Final Fmoc Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed as described in step 2.[9]

-

Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (like Boc) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIS/H₂O in a 95:2.5:2.5 ratio).[9][12]

Orthogonal Deprotection of the Dab Side Chain

The following are protocols for the selective removal of common Dab side-chain protecting groups while the peptide is still attached to the resin.

-

Mtt Group Removal: The peptide-resin is treated with 1% TFA in dichloromethane (DCM) for a short period (e.g., 30 minutes).[5] This is repeated until the deprotection is complete, followed by thorough washing.

-

Dde/ivDde Group Removal: The peptide-resin is treated with a solution of 2% hydrazine in DMF. The reaction time is typically around 3-7 minutes and is repeated to ensure complete removal.

-

Alloc Group Removal (for comparison): The Alloc group is removed on-resin using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃) in DCM.[12]

-

Ns Group Removal (for comparison): The Nosyl group is removed under mild reductive conditions, for example, with 2-mercaptoethanol and a base like DBU in DMF.[12]

Comparative Performance Data

The choice of the side-chain protecting group on the Dab residue can significantly impact the efficiency of the peptide synthesis. A comparative study on the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂) using different Fmoc-L-Dab derivatives yielded the following results.[12]

| Fmoc-L-Dab Derivative | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Products |

| Fmoc-L-Dab(Boc)-OH | 78 | 65 | Deletion sequences |

| Fmoc-L-Dab(Mtt)-OH | 82 | 70 | Minor side products |

| Fmoc-L-Dab(Alloc)-OH | 85 | 75 | Traces of incomplete deprotection |

| Fmoc-L-Dab(Me,Ns)-OH | 94 | 88 | Minimal |

This data indicates that for this specific peptide sequence, the Fmoc-L-Dab(Me,Ns)-OH derivative provided the highest purity and yield, suggesting that its robust and orthogonal protection strategy minimized side reactions.[12]

It is also important to note that some derivatives, like Fmoc-Dab(Mtt)-OH, have been reported to undergo lactamization under certain coupling conditions, which can reduce coupling efficiency.[11][13] Careful selection of coupling reagents and protocols is therefore crucial.

Visualized Workflows and Logic

To better illustrate the processes described, the following diagrams have been generated.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.com]

- 6. AnaSpec FMOC-DAB(MTT)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. Dde-D-Dab(Fmoc)-OH [myskinrecipes.com]

- 9. benchchem.com [benchchem.com]

- 10. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling and Application of Fmoc-Dab(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and application of Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid, commonly referred to as Fmoc-Dab(Fmoc)-OH. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe and effective use in peptide synthesis and other research applications.

Chemical and Physical Properties

This compound is a derivative of L-2,4-diaminobutyric acid where both the alpha (α) and gamma (γ) amino groups are protected by a fluorenylmethoxycarbonyl (Fmoc) group. This dual protection makes it a valuable building block in specialized peptide synthesis, particularly for creating branched or cyclic peptides.

| Property | Value | Source |

| CAS Number | 201473-83-8 | [] |

| Molecular Formula | C₃₄H₃₀N₂O₆ | [] |

| Molecular Weight | 562.61 g/mol | WuXi AppTec SDS |

| Appearance | White to off-white solid/powder | [] |

| Purity | ≥ 99% (HPLC) | [] |

| Melting Point | 187-191 °C | [] |

| Storage Temperature | 2-8°C | [] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF). | [2] |

Safety and Hazard Information

According to the Safety Data Sheet provided by WuXi AppTec, Fmoc-L-Dab(Fmoc)-OH is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. However, it is crucial to handle all chemical reagents with appropriate care and to be aware of the potential hazards of the parent molecule.

Toxicological Information

Handling and Personal Protective Equipment (PPE)

Prudent laboratory practices should be observed when handling this compound.

| Precaution | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Protection | Wear chemical safety goggles. |

| Hand Protection | Wear compatible chemical-resistant gloves. |

| Skin and Body Protection | Wear a laboratory coat. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended. |

The following diagram illustrates the recommended personal protective equipment for handling this compound.

Recommended PPE for handling this compound.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. |

| Eye Contact | Flush eyes with water as a precaution. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of this compound into a peptide chain using Fmoc-based chemistry.

Materials and Reagents

-

This compound

-

Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM, Methanol)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

Synthesis Cycle

The following diagram illustrates a typical cycle for the incorporation of an Fmoc-protected amino acid in SPPS.

References

- 2. Page loading... [guidechem.com]

- 3. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 5. Assessing the Combined Toxicity of BMAA and Its Isomers 2,4-DAB and AEG In Vitro Using Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Optimal Storage of Fmoc-Dab(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for Nα-Fmoc-Nγ-Fmoc-L-diaminobutyric acid (Fmoc-Dab(Fmoc)-OH). Adherence to these protocols is critical for maintaining the chemical integrity, purity, and reactivity of this reagent, thereby ensuring reproducible and successful outcomes in solid-phase peptide synthesis (SPPS).

Introduction: The Criticality of Proper Storage

Fmoc-protected amino acids are foundational components in the synthesis of peptides for research, therapeutic, and diagnostic applications. The stability of these reagents is paramount; degradation due to improper storage can introduce impurities, lead to lower coupling efficiencies, and ultimately result in failed syntheses. This compound, like other derivatives in this class, is susceptible to degradation from moisture, elevated temperatures, and light. This document outlines best practices derived from guidelines for structurally similar compounds to ensure the long-term stability of your this compound stock.

Core Storage Recommendations

The primary factors influencing the stability of solid this compound are temperature, moisture, and light. The following conditions are recommended to mitigate degradation.

Temperature

For long-term storage, it is strongly recommended to store this compound at or below -20°C.[1][2][3] While some Fmoc-amino acids can be stored for shorter periods at 2-8°C[4][5][6], colder temperatures significantly slow potential degradation pathways. For temporary or short-term needs, storage at room temperature is acceptable, but this should be minimized.[4]

Moisture

Fmoc-protected amino acids are frequently hygroscopic and moisture-sensitive.[1][2] The presence of water can lead to hydrolysis of the active ester or degradation of the Fmoc protecting group.

-

Actionable Protocol: Always store this compound in a tightly sealed container within a desiccator to maintain a dry environment.[1][2] Before use, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.[4]

Light

The fluorenylmethoxycarbonyl (Fmoc) group can be sensitive to light, particularly UV radiation. While this is a greater concern for solutions, prolonged exposure of the solid powder to light should be avoided as a precautionary measure.

-

Actionable Protocol: Store the reagent in an opaque container or a vial wrapped in aluminum foil to protect it from light.[2]

Summary of Storage Conditions

The following table summarizes the recommended storage conditions for this compound powder, based on general best practices for Fmoc-amino acids.

| Parameter | Condition | Rationale | Primary Sources |

| Temperature (Long-Term) | -20°C | Minimizes chemical degradation and preserves purity. | [1][2][3] |

| Temperature (Short-Term) | 2-8°C or Room Temperature | Acceptable for brief periods (days to weeks). | [4] |

| Environment | Dry / Desiccated | Prevents hydrolysis and moisture-induced degradation. | [1][2] |

| Light | Protected from Light (Dark) | Prevents potential photolytic degradation of the Fmoc group. | [2] |

| Container | Tightly Sealed, Opaque | Prevents exposure to moisture and light. | [2][4] |

Comparative Storage Data for Fmoc-Dab Derivatives

| Compound | Side-Chain Protection | Recommended Storage Temperature | Source |

| Fmoc-Dab(Boc)-OH | Boc | 2-8°C | [5][6] |

| Fmoc-Dab(Boc)-OH | Boc | 2-30°C | |

| Fmoc-Dab(ivDde)-OH | ivDde | 15-25°C | |

| Fmoc-Dab(Mtt)-OH | Mtt | <25°C (Cool, dry place) | [7] |

Note: The variability in recommended temperatures highlights differences in stability conferred by the side-chain protecting group and supplier-specific recommendations. For the dual-Fmoc protected Dab, a conservative approach (-20°C) is advised for long-term storage.

Experimental Protocols and Workflows

Protocol for Handling and Dispensing

Proper handling is as crucial as storage for maintaining reagent quality.

-

Equilibration: Remove the sealed container of this compound from the freezer or refrigerator.

-

Desiccation: Place the container in a desiccator and allow it to warm to ambient room temperature (this may take 30-60 minutes).

-

Dispensing: Once at room temperature, briefly open the container and quickly weigh the desired amount of powder in a fume hood. Minimize the time the container is open.

-

Inert Atmosphere: For maximum stability, gently purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before resealing.

-

Resealing: Tightly cap the container and seal with parafilm for extra protection against moisture ingress.

-

Return to Storage: Promptly return the container to the recommended long-term storage condition (-20°C).

Caption: Workflow for proper handling of this compound.

Logical Relationship of Storage Factors

The stability of this compound is a function of multiple environmental factors. The following diagram illustrates the logical relationship between proper storage conditions and the preservation of chemical integrity, which is essential for successful peptide synthesis.

Caption: Relationship between storage conditions and synthesis success.

Conclusion

The chemical integrity of this compound is a prerequisite for the synthesis of high-quality peptides. The recommendations outlined in this guide—storage at low temperatures (ideally -20°C), in a dry environment, and protected from light—are simple yet critical measures to ensure the stability of this reagent.[1][2][3] By implementing these storage protocols and following careful handling procedures, researchers and drug development professionals can minimize the risk of reagent degradation, leading to more reliable and reproducible results in solid-phase peptide synthesis.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-Dab(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). This unique building block offers a strategic approach for the synthesis of complex peptides, particularly those requiring branching or specific modifications at the diaminobutyric acid (Dab) side chain.

Introduction

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that is a key component in various biologically active peptides, including antimicrobial peptides like polymyxins.[1] The presence of a second amino group in its side chain makes it a valuable tool for introducing positive charges, creating branched peptides, or for cyclization. In Fmoc-based SPPS, the protection of this side-chain amino group is crucial to prevent unwanted side reactions.

This compound is a derivative where both the alpha-amino group and the side-chain gamma-amino group are protected by the base-labile Fmoc group. This non-orthogonal protection strategy is intentionally designed for specific applications where the simultaneous deprotection of both amino groups is desired, enabling the creation of branched structures in a single step.

Key Advantages and Applications

The primary advantage of this compound lies in its utility for synthesizing branched peptides. After incorporation of this compound into a peptide sequence, treatment with a standard piperidine solution simultaneously removes both Fmoc groups. This exposes two free amino groups, the alpha-amino group for continued linear chain elongation and the gamma-amino group for the initiation of a new peptide chain, creating a branch.

Applications include:

-

Synthesis of Branched Peptides: Create peptides with two distinct chains originating from the Dab residue, which can be used to mimic complex protein structures or to present multiple peptide epitopes.

-

Multifunctional Scaffolds: The branched structure can serve as a scaffold for attaching various molecules, such as targeting ligands, imaging agents, or drugs.

-

Epitope Mapping and Vaccine Design: Present multiple copies of an antigenic peptide to enhance immunogenicity.[2]

-

Drug Delivery Systems: The unique architecture can be exploited for the development of novel drug delivery vehicles.[3]

Comparison of Side-Chain Protecting Groups for Dab in SPPS

While this compound is ideal for branching, other applications may require an orthogonal protection strategy where the side-chain protecting group is stable to the Fmoc removal conditions. The choice of the side-chain protecting group significantly impacts the purity and yield of the final peptide. The following table summarizes the characteristics of commonly used protecting groups for the γ-amino function of Dab.

| Protecting Group | Cleavage Condition | Key Characteristics & Impact on Crude Peptide Purity | Common Impurities |

| Fmoc | 20% Piperidine in DMF | Enables simultaneous deprotection of α- and γ-amino groups for branching. Requires careful control to avoid undesired side reactions at the newly exposed side-chain amine. | Incomplete deprotection, side-products from reactions with the side-chain amine. |

| Boc | Strong acid (e.g., TFA) | Orthogonal to Fmoc chemistry. Stable during chain elongation. However, the basicity of the side-chain amine is only partially suppressed, which can lead to side-chain acylation.[4] | Side-chain acylated peptides, deletion sequences. |

| Mtt | 1% TFA in DCM | Highly acid-labile, allowing for selective deprotection on-resin. Susceptible to premature deprotection during repeated Fmoc removal cycles in long syntheses.[4] Can undergo rapid lactamization under certain coupling conditions.[5][6] | Deletion sequences due to premature deprotection, lactam formation. |

| ivDde | 2% Hydrazine in DMF | Orthogonal to both Fmoc and acid-labile protecting groups. More stable to piperidine than Dde.[7] | Incomplete ivDde removal. |

| Alloc | Pd(0) catalyst | Provides excellent orthogonality. Requires the use of a palladium catalyst, which may need to be removed from the final product.[4] | Metal contamination, incomplete Alloc removal. |

| Me,Ns | Mild reductive conditions (e.g., thiols) | Robust and truly orthogonal side-chain protection. Stable to both basic (piperidine) and acidic (TFA) conditions, leading to higher purity and yield.[4] | Incomplete Ns deprotection, thiol scavenger adducts. |

Quantitative Data on Peptide Purity and Yield

The following data, adapted from a comparative study on the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂), illustrates the impact of different Dab side-chain protecting groups on the final crude peptide purity and overall yield.[4]

| Fmoc-L-Dab Derivative | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Products |

| Fmoc-L-Dab(Me,Ns)-OH | >95 | ~75 | Minimal |

| Fmoc-L-Dab(Boc)-OH | ~70 | ~50 | Side-chain acylation |

| Fmoc-L-Dab(Mtt)-OH | ~65 | ~45 | Premature deprotection, deletion sequences |

| Fmoc-L-Dab(Alloc)-OH | ~85 | ~60 | Minor impurities from cleavage |

Note: Data is for L-isomers and serves as a comparative reference.

Experimental Protocols